molecular formula C9H16O4 B080528 Dimethyl 2,2-dimethylpentanedioate CAS No. 13051-32-6

Dimethyl 2,2-dimethylpentanedioate

Cat. No. B080528
CAS RN: 13051-32-6
M. Wt: 188.22 g/mol
InChI Key: FNUCRTXRRVUFJJ-UHFFFAOYSA-N
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Description

Dimethyl 2,2-dimethylpentanedioate is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of Dimethyl 2,2-dimethylpentanedioate and related compounds often involves reactions with metal complexes. For instance, manganese complexes with 2,2-dimethylpentanedioic acid have been synthesized and shown to possess antimicrobial activities (Devereux et al., 2003). Additionally, copper complexes of this compound have been studied for their superoxide dismutase mimetic and anticancer activities (Devereux et al., 2006).

Molecular Structure Analysis

The molecular structure of related dimethyl compounds has been investigated through various methods. For example, the crystal structure of 2,7-dimethyl-2,7-octanediol tetrahydrate has been studied, revealing insights into its molecular conformation (Jeffrey & Mastropaolo, 1978).

Chemical Reactions and Properties

Dimethyl 2,2-dimethylpentanedioate undergoes various chemical reactions, such as allylic alkylation and hydrogenation. The allylic alkylation reaction has been extensively studied, and its enantioselectivity analyzed (Ramillien et al., 2012). The hydrogenation of dimethyl malonate, a related compound, to 1,3-propanediol has also been researched, providing insights into the reaction network and catalyst activity (Zheng et al., 2017).

Physical Properties Analysis

The physical properties of Dimethyl 2,2-dimethylpentanedioate, such as melting and boiling points, solubility, and density, are essential for understanding its behavior in various applications. While specific studies on these properties were not found in the current search, related compounds have been analyzed for their physical properties.

Chemical Properties Analysis

The chemical properties of Dimethyl 2,2-dimethylpentanedioate, including reactivity, stability, and chemical interactions, are crucial for its application in various fields. Research on similar compounds has provided insights into these aspects, such as the study on the conformation induction between neighboring dimethylpentane segments (Hoffmann et al., 2001).

Scientific Research Applications

Superoxide Dismutase Mimetic and Anticancer Activities

Dimethyl 2,2-dimethylpentanedioate, when reacted with copper(II) acetate, has shown potential in cancer treatment. The resulting copper complexes exhibit superoxide dismutase (SOD) mimetic activity and have been assessed for their chemotherapeutic potential against hepatocellular carcinoma and kidney adenocarcinoma cell lines. Notably, the complex containing 1,10-phenanthroline was found to be the most potent, comparable to the effectiveness of cisplatin (Devereux et al., 2006).

Antimicrobial Activity

In another study, manganese(II) complexes of dimethyl 2,2-dimethylpentanedioate showed promising antimicrobial properties. These complexes exhibited fungitoxic activity, particularly against Candida albicans, highlighting their potential in antimicrobial applications (Devereux et al., 2003).

Asymmetric Hydroformylation

Dimethyl 2,2-dimethylpentanedioate has been synthesized regioselectively through the hydroformylation of dimethyl itaconate using specific catalysts. This process achieved an enantiomeric excess of more than 82%, demonstrating its utility in asymmetric synthesis (Kollár et al., 1987).

Building Blocks for Polypropionates

Dimethyl 2,2-dimethylpentanedioate derivatives serve as essential building blocks in the synthesis of polypropionates. Various methods have been explored to produce stereo isomers of these compounds, crucial for the total synthesis of complex molecules like amphidinolide K (Mas et al., 2003).

Enzyme-Catalyzed Asymmetric Synthesis

The compound has also been used in enzyme-catalyzed asymmetric synthesis processes. For instance, using lipase from Candida sp., high enantiomeric excess of specific monoesters was obtained from meso-2,4-dimethylpentanedioic anhydride (Ozegowski et al., 1993; Ozegowski et al., 2006).

Crystal Structure Studies

Studies on the crystal structure of related compounds have provided insights into hydrogen bonding and molecular arrangement, contributing to our understanding of molecular interactions and properties (Jeffrey & Mastropaolo, 1978).

Flame Retardancy in Cotton Fabrics

A phosphoramidate derivative of dimethyl 2,2-dimethylpentanedioate was used to enhance the fire retardancy of cotton fabrics. This application is significant in developing flame-retardant materials (Zhao et al., 2017).

Safety And Hazards

The safety data sheet for Dimethyl 2,2-dimethylpentanedioate indicates that it is a substance that requires careful handling. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

dimethyl 2,2-dimethylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,8(11)13-4)6-5-7(10)12-3/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUCRTXRRVUFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156581
Record name Dimethyl 2,2-dimethylglutarate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,2-dimethylpentanedioate

CAS RN

13051-32-6
Record name 1,5-Dimethyl 2,2-dimethylpentanedioate
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Record name Dimethyl 2,2-dimethylglutarate
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Record name Dimethyl 2,2-dimethylglutarate
Source EPA DSSTox
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Record name Dimethyl 2,2-dimethylglutarate
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